![molecular formula C24H18N2O3 B5769629 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide, also known as BI-78D3, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of hydrazides and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a key role in the development and progression of diseases. This inhibition leads to the suppression of the disease and its symptoms.
Biochemical and Physiological Effects:
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide has been found to exhibit interesting biochemical and physiological effects. It has been shown to have anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. It has also been found to exhibit potent antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in good yields. It is also stable and can be stored for extended periods without degradation. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide. One area of interest is the development of new drugs based on its structure. Another area of interest is the study of its mechanism of action and how it can be optimized for specific diseases. Additionally, the development of new synthesis methods for N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide involves the reaction of 4-biphenylcarbohydrazide with 1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yields.
Scientific Research Applications
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit interesting properties that make it a potential candidate for the development of new drugs. Some of the areas where N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide has been studied include cancer research, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-15(21-22(27)19-9-5-6-10-20(19)23(21)28)25-26-24(29)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,21H,1H3,(H,26,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPGYZBWDGCIQN-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.